Tert-butyl 2-(4-(methylsulfonyl)piperidin-1-yl)ethylcarbamate
Description
Tert-butyl 2-(4-(methylsulfonyl)piperidin-1-yl)ethylcarbamate: is a chemical compound with the molecular formula C11H22N2O4S . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Properties
Molecular Formula |
C13H26N2O4S |
|---|---|
Molecular Weight |
306.42 g/mol |
IUPAC Name |
tert-butyl N-[2-(4-methylsulfonylpiperidin-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H26N2O4S/c1-13(2,3)19-12(16)14-7-10-15-8-5-11(6-9-15)20(4,17)18/h11H,5-10H2,1-4H3,(H,14,16) |
InChI Key |
JEDLWQKGAJSKKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1CCC(CC1)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-(methylsulfonyl)piperidin-1-yl)ethylcarbamate typically involves the reaction of tert-butyl carbamate with 4-(methylsulfonyl)piperidine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamate group, converting it into an amine.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 2-(4-(methylsulfonyl)piperidin-1-yl)ethylcarbamate is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators. Its piperidine ring is a common motif in many biologically active compounds .
Medicine: In pharmaceutical research, this compound is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of drug candidates targeting various diseases .
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-(methylsulfonyl)piperidin-1-yl)ethylcarbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- Tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate
- Tert-butyl (2-piperidin-3-ylethyl)carbamate
- Tert-butyl methyl(2-(piperidin-4-yl)ethyl)carbamate
- Tert-butyl (S)-(1-(piperidin-4-yl)ethyl)carbamate
Comparison: While these compounds share the tert-butyl and piperidine moieties, their unique substituents and structural variations confer different chemical and biological properties. For example, the presence of the methylsulfonyl group in tert-butyl 2-(4-(methylsulfonyl)piperidin-1-yl)ethylcarbamate enhances its solubility and reactivity compared to its analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
